molecular formula C9H7BrO3 B7903782 6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one

6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B7903782
M. Wt: 243.05 g/mol
InChI Key: DGLWLDDKEGFSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one typically involves the bromination of 4-methoxy-3H-2-benzofuran-1-one. One common method is the reaction of 4-methoxy-3H-2-benzofuran-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer activities.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

IUPAC Name

6-bromo-4-methoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-12-8-3-5(10)2-6-7(8)4-13-9(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLWLDDKEGFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1COC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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